![molecular formula C17H25N5S B5599093 5-ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5599093.png)
5-ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Description
Synthesis Analysis
Synthesis of pyrazolo[1,5-a]pyrimidines often involves condensation reactions, cyclization, and substitutions that lead to various derivatives with potential pharmacological activities. For instance, efficient and environmentally friendly synthesis methods have been developed for creating pyrazolo[1,5-a]pyrimidines derivatives using water as a solvent without any catalysts or additives, highlighting the advancements in synthetic techniques for these compounds (Aggarwal et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of pyrazole and pyrimidine rings, offering a versatile scaffold for modifications and functionalization. Detailed structure analysis, including NMR and X-ray diffraction, provides insights into the conformational dynamics and potential interaction sites of these molecules (Quiroga et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including substitutions and cyclizations, that modify their chemical properties and enhance their biological relevance. For example, reactions with hydrazonoyl halides have been employed to synthesize new derivatives containing pyrazole moieties, showcasing the compound's reactivity and the ability to generate diverse chemical entities (Abdelhamid et al., 2011).
Mechanism of Action
Future Directions
Given their potential biological activities, pyrazolo[1,5-a]pyrimidine derivatives are likely to continue to be a focus of research in the future . This could include the development of new synthesis methods, exploration of their mechanism of action, and investigation of their potential as therapeutic agents .
properties
IUPAC Name |
4-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5S/c1-2-14-13-17(22-16(19-14)3-6-18-22)21-7-4-15(5-8-21)20-9-11-23-12-10-20/h3,6,13,15H,2,4-5,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGDPNJHFRNRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)N3CCC(CC3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-7-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
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